Myomodulin acetate

Description

Contextualizing Neuropeptide Modulators in Neural Systems

In invertebrate nervous systems, neuropeptide modulators are integral to the intricate orchestration of physiological processes and behaviors. Unlike fast-acting neurotransmitters, neuropeptides often exert slower, more prolonged effects by altering the excitability of neurons, modifying ion channel function, and influencing the release of other signaling molecules. This modulatory capacity allows for the fine-tuning of neural circuit activity, contributing to complex behaviors such as feeding, locomotion, reproduction, and learning. The relative simplicity and accessibility of many invertebrate nervous systems, characterized by identifiable neurons and well-defined circuits, make them invaluable models for dissecting the fundamental mechanisms of neuropeptide action. These systems provide a unique opportunity to study how peptides integrate into neural computations and impact behavioral output. physiology.orgjneurosci.orgfrontiersin.org

Overview of the Myomodulin (B549795) Peptide Family

The myomodulin (MM) family represents a significant group of neuropeptides discovered and extensively studied in invertebrates, particularly in molluscs. First identified in the marine gastropod Aplysia californica, myomodulins are characterized by their role as cotransmitters, released alongside neurotransmitters like acetylcholine (B1216132) from motor neurons. nih.govpnas.orgnih.gov The myomodulin family is structurally diverse, with a single gene often encoding multiple related peptides. For instance, in the snail Lymnaea stagnalis, one gene encodes at least five structurally similar myomodulin forms, including GLQMLRLamide and PMSMLRLamide. nih.govresearchgate.net Myomodulin-like peptides have also been identified in other invertebrate phyla, including arthropods (such as Drosophila melanogaster, locusts, and crabs) and annelids (like the medicinal leech). physiology.orgbiologists.comresearchgate.net These peptides are typically found in neurons innervating muscles and within central nervous system circuits controlling various behaviors. physiology.orgjneurosci.orgnih.gov

Significance of Myomodulin Acetate (B1210297) Research in Invertebrate Model Organisms

Research into myomodulins, including specific forms like myomodulin acetate, holds significant importance for understanding the neurobiological underpinnings of invertebrate behavior. Myomodulins are implicated in modulating key physiological processes and behaviors, such as feeding, locomotion, and even molting in insects. physiology.orgjneurosci.orgnih.govbiologists.com Model organisms like Aplysia and the medicinal leech have been instrumental in revealing the cellular and molecular mechanisms by which myomodulins exert their effects, often by targeting specific ion channels and altering neuronal excitability. physiology.orgnih.gov The study of this compound, specifically, contributes to a deeper understanding of how these peptides fine-tune neural circuit activity and muscle function, thereby shaping behavioral plasticity and adaptability in diverse invertebrate species.

Structure

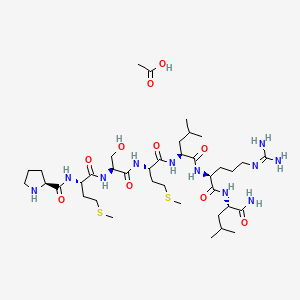

2D Structure

Properties

Molecular Formula |

C38H71N11O10S2 |

|---|---|

Molecular Weight |

906.2 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H67N11O8S2.C2H4O2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22;1-2(3)4/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41);1H3,(H,3,4)/t22-,23-,24-,25-,26-,27-,28-;/m0./s1 |

InChI Key |

PYQLBTQNMOFCSJ-UZTLYUDCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1.CC(=O)O |

Origin of Product |

United States |

Molecular Architecture and Biosynthesis of Myomodulin Peptides

Genomic Organization and Myomodulin (B549795) Gene Characterization

Research into the genetic underpinnings of myomodulins has revealed that a diverse family of related peptides originates from a single gene, which is then transcribed and processed to generate multiple products.

Identification of Myomodulin Precursor Genes

In both the sea slug Aplysia californica and the snail Lymnaea stagnalis, myomodulin peptides are encoded by a single gene. nih.govcolab.ws In Aplysia, screening of a cDNA library from the abdominal ganglion led to the identification of a cDNA clone for a myomodulin precursor. colab.wsnih.gov This gene contains an open reading frame of 370 amino acids, which translates into a 42-kD pre-propeptide. colab.wsnih.gov Southern blot analysis of sperm DNA confirmed that the myomodulin gene exists as a single copy within the haploid Aplysia genome. colab.ws Further analysis of a genomic clone from Aplysia indicated that all the myomodulin-related peptides are encoded on a single exon. nih.govjneurosci.org

Similarly, in Lymnaea stagnalis, a single gene was found to encode five different, structurally similar forms of myomodulin. nih.govnih.govjneurosci.org The gene's structure includes an intron that separates the 5'-untranslated region and the first 20 codons of the precursor protein from the rest of the coding sequence. nih.gov The resulting transcript encodes a 350-amino-acid polypeptide. nih.gov

Gene Expression and Transcriptional Regulation

The myomodulin gene is expressed in a tissue-specific manner, primarily within the central nervous system (CNS). nih.gov In Aplysia, RNA blot analyses show that a single transcript of approximately 1600 nucleotides is detectable in all major ganglia, suggesting the same gene is transcribed throughout the CNS. colab.ws This expression is localized to specific neurons. nih.govjneurosci.org

In Lymnaea, myomodulin gene expression has also been confirmed in specific, behaviorally significant neurons, including the paired B2 motor neurons that innervate the foregut. nih.gov In situ hybridization studies revealed that myomodulin transcripts are present in the cytoplasm of a subset of neurons across all ring and buccal ganglia. nih.govjneurosci.org The intensity of staining varied among cells, indicating different levels of gene expression. nih.gov

The regulation of myomodulin gene transcription involves specific control elements within the gene's promoter region. nih.gov Analysis of the Lymnaea myomodulin gene promoter identified multiple cAMP-responsive elements (CREs) as well as AP-2 elements. nih.govjneurosci.org These elements can act as enhancers that increase the rate of transcription in response to rising intracellular levels of cyclic AMP (cAMP), a common second messenger in cellular signaling. nih.gov This suggests that the level of myomodulin gene expression can be dynamically influenced by neurotransmitters that activate G-protein-coupled receptors and modulate cAMP levels. nih.gov

Post-Translational Processing and Maturation of Myomodulin Peptides

Following transcription and translation, the myomodulin precursor protein undergoes a series of modifications to produce the final, active neuropeptides.

Precursor Protein Synthesis and Cleavage

The translated myomodulin pre-propeptide is designed for extensive post-translational processing. colab.ws The precursor protein contains multiple copies of myomodulin-like peptides, each flanked by specific endoprotease cleavage sites, typically single or paired basic amino acid residues. nih.gov These sites are recognized by processing enzymes that excise the individual peptides from the larger precursor. nih.gov

Furthermore, each putative peptide sequence within the precursor has a glycine (B1666218) residue at its C-terminus. nih.gov This glycine serves as a signal for amidation, a common post-translational modification where the C-terminal carboxyl group is converted to an amide. This amidation is crucial for the biological activity of many neuropeptides. The detection of amidated myomodulin peptides in nervous tissue via mass spectrometry confirms that both cleavage and amidation processes occur as predicted from the gene sequence. nih.govjneurosci.org

Diversity of Myomodulin Peptidoforms (e.g., Myomodulin A, B)

A key feature of the myomodulin system is the generation of multiple, structurally related peptide variants, or peptidoforms, from a single gene. nih.govnih.gov This diversity allows for a broader and more precise range of signaling at the synapses where these peptides act. nih.govjneurosci.org

In Aplysia, the precursor protein can be cleaved to yield at least seven different myomodulin-related peptides. nih.govjneurosci.org The most abundant of these is Myomodulin A (MMA), which is present in ten contiguous copies. colab.wsjneurosci.org Another well-characterized variant is Myomodulin B (MMB). nih.gov While structurally similar, MMA and MMB can have different bioactivities. nih.gov

In Lymnaea, the single myomodulin gene encodes five distinct peptidoforms. nih.govjneurosci.org The C-terminal four amino acids (MLRL) and the glycine amidation signal are conserved across all five peptides, with structural variations occurring at the N-terminal end. nih.gov The most prevalent peptide, PMSMLRLamide (Myomodulin A), is present in nine copies on the precursor protein. nih.govjneurosci.org

| Organism | Peptidoform Name/Sequence | Number of Copies on Precursor | Source |

| Aplysia californica | Myomodulin A (MMA) | 10 | colab.ws, jneurosci.org |

| Aplysia californica | Myomodulin B (MMB) | 1 | nih.gov |

| Aplysia californica | Other Myomodulin-related peptides | 5 (single copies) | colab.ws, nih.gov |

| Lymnaea stagnalis | PMSMLRLamide | 9 | nih.gov, jneurosci.org |

| Lymnaea stagnalis | SLSMLRLamide | 2 | nih.gov |

| Lymnaea stagnalis | GLQMLRLamide | 1 | nih.gov, jneurosci.org |

| Lymnaea stagnalis | QIPMLRLamide | 1 | nih.gov, jneurosci.org |

| Lymnaea stagnalis | SMSMLRLamide | 1 | nih.gov, jneurosci.org |

Cellular and Subcellular Localization of Myomodulin Peptides

Myomodulin peptides are localized within specific neurons of the central nervous system, consistent with their role as neuromodulators. nih.gov In Aplysia, myomodulins have been identified in specific, well-characterized neurons. For instance, both Myomodulin A and Myomodulin B are found in the accessory radula closer (ARC) motor neuron B16 and the abdominal interneuron L10. nih.gov Myomodulin A is also a cotransmitter in the cholinergic buccal motor neuron B16. nih.gov

In Lymnaea, immunocytochemical studies and in situ hybridization have localized myomodulin gene transcripts and peptides to various identified neurons involved in behavioral networks, such as feeding. nih.gov Expression is confirmed in the B2 motor neurons, which project to the proesophagus to modulate gut motility. nih.gov Mass spectrometry has confirmed the presence of the five myomodulin peptide structures in the B2 cells themselves, the proesophagus, and the connecting nerve. nih.gov Generally, myomodulin transcripts are found in the cytoplasm of a subset of neurons in all ganglia of the Lymnaea CNS. nih.govjneurosci.org

Neuronal Cell Type-Specific Expression

The expression of the myomodulin gene is not uniform throughout the nervous system but is instead confined to distinct neurons and ganglia, a feature that has been extensively studied in gastropod molluscs like Lymnaea stagnalis and Aplysia californica. nih.govjneurosci.org This specificity allows for the targeted modulation of neural circuits.

In the snail Lymnaea stagnalis, a single gene encodes for five different myomodulin peptides: GLQMLRLamide, QIPMLRLamide, SMSMLRLamide, SLSMLRLamide, and PMSMLRLamide. nih.govnih.gov In situ hybridization studies have revealed that the myomodulin gene is expressed in approximately 1000 neurons distributed across all ganglia of the central nervous system (CNS). nih.govjneurosci.org This widespread, yet cell-specific, expression highlights the diverse roles of myomodulins in neural processing. jneurosci.org Notably, the expression has been confirmed in identified neurons, such as the B2 motor neurons, which are involved in controlling the motility of the gut. researchgate.net Mass spectrometry has verified the presence of all five myomodulin peptides in these B2 cells. researchgate.net

Similarly, in the sea slug Aplysia californica, myomodulin gene expression is also tissue-specific and localized to particular neurons within the CNS. jneurosci.orgnih.gov A precursor polypeptide for myomodulins in Aplysia contains seven distinct myomodulin-related peptides, with myomodulin A being present in ten copies. jneurosci.org Research has identified the presence of myomodulin A and a novel form, myomodulin B, in specific, identified neurons. For instance, both myomodulin A and B are found in the accessory radula closer (ARC) motor neuron B16 and the abdominal ganglion neuron L10. nih.gov The ARC motor neurons, B15 and B16, are cholinergic and also contain other bioactive peptides, demonstrating the complexity of cotransmission in these circuits. pnas.orgnih.gov While both neurons modulate muscle contractions, motor neuron B16 specifically contains myomodulin, whereas B15 contains small cardioactive peptides (SCPs). nih.gov

The following table summarizes the neuronal cell type-specific expression of myomodulin peptides in Lymnaea and Aplysia.

| Organism | Neuron/Ganglia | Myomodulin Peptides Detected | Method of Detection |

| Lymnaea stagnalis | Approx. 1000 neurons in all CNS ganglia | Myomodulin gene transcripts | In situ hybridization |

| B2 motor neurons | GLQMLRLamide, QIPMLRLamide, SMSMLRLamide, SLSMLRLamide, PMSMLRLamide | Mass spectrometry, In situ hybridization, Antibody staining | |

| Aplysia californica | Specific neurons in the CNS | Myomodulin mRNA | In situ hybridization |

| Accessory Radula Closer (ARC) motor neuron B16 | Myomodulin A, Myomodulin B | - | |

| Abdominal ganglion neuron L10 | Myomodulin A, Myomodulin B | - |

Intracellular Trafficking and Axonal Transport Mechanisms

The specific intracellular trafficking and axonal transport mechanisms for myomodulin peptides have not been extensively characterized in published research. However, the general principles of neuropeptide transport provide a framework for understanding how myomodulins likely move from their site of synthesis in the cell body to their release sites at the axon terminals.

Following their synthesis on ribosomes and processing through the endoplasmic reticulum and Golgi apparatus, neuropeptides like the myomodulins are packaged into dense-core vesicles. uconn.edu These vesicles are then actively transported along the axon to the synapses. This process, known as axonal transport, is crucial for delivering essential molecules over long distances within the neuron. wikipedia.org

Axonal transport is broadly categorized into fast and slow components. The transport of vesicles containing neuropeptides is typically mediated by fast axonal transport, which can move cargo at rates of 50 to 400 mm per day. frontiersin.org This rapid transport relies on a sophisticated molecular machinery involving cytoskeletal tracks and motor proteins. The primary tracks for this transport are microtubules that extend along the length of the axon. wikipedia.org

Motor proteins, such as kinesins and dyneins, act as the engines that move the cargo-containing vesicles along these microtubule tracks. nih.gov Kinesin family motors are generally responsible for anterograde transport, moving vesicles from the cell body towards the axon terminal. frontiersin.org Conversely, dynein motors mediate retrograde transport, moving materials from the axon terminal back to the cell body, often for degradation or recycling. wikipedia.org While the specific adaptors and regulatory proteins that link myomodulin-containing vesicles to these motors are unknown, it is the interplay of these motor proteins that ensures the efficient and directed delivery of neuropeptides to their sites of action. nih.gov

The regulation of this transport is complex and can be influenced by various signaling pathways, allowing the neuron to control the availability of neuropeptides at the synapse in response to physiological demands. numberanalytics.com Although the specific details for myomodulins are yet to be elucidated, it is through these fundamental trafficking and transport mechanisms that myomodulin peptides are positioned to execute their modulatory functions within the nervous system.

Neurobiological Actions of Myomodulin Peptides

Modulation of Neuromuscular Transmission

Myomodulins exert significant control over neuromuscular transmission, impacting both the dynamics of muscle contraction and the underlying presynaptic and postsynaptic mechanisms.

In various preparations, myomodulin (B549795) has been observed to alter muscle contraction characteristics. In the locust extensor-tibiae muscle, myomodulin A, when applied at low frequencies of stimulation (1 Hz and below) to the slow excitatory motoneurone (SETi), increases both the amplitude and the rate of relaxation of twitch tension. biologists.compsu.edunih.gov At higher stimulation frequencies (up to 20 Hz), these effects are accompanied by an increase in maintained tension. biologists.compsu.edunih.gov

In the accessory radula closer (ARC) muscle of Aplysia, myomodulin A has been shown to potentiate neuromuscular activity, leading to an increase in the size and relaxation rate of muscle contractions elicited by motor neuron stimulation or direct acetylcholine (B1216132) (ACh) application. jneurosci.orgpnas.orgnih.gov Conversely, at higher concentrations (e.g., 10⁻⁷ M), myomodulin A can decrease the size of motor neuron-elicited muscle contractions. nih.gov Myomodulin also exhibits inhibitory effects on ARC muscle contractions, sometimes inducing a baseline relaxation. physiology.org

| Preparation/Muscle | Myomodulin Action | Effect on Contraction Dynamics | Effect on Relaxation | Citation(s) |

| Locust extensor-tibiae muscle (SETi stimulation) | Low frequency (≤ 1 Hz) | Increases amplitude | Increases relaxation rate | biologists.compsu.edunih.gov |

| Locust extensor-tibiae muscle (SETi stimulation) | High frequency (up to 20 Hz) | Increases maintained tension | N/A | biologists.compsu.edunih.gov |

| Aplysia ARC muscle | High doses (e.g., 10⁻⁷ M) | Decreases size of contractions | N/A | nih.gov |

| Aplysia ARC muscle | General application | Potentiates contractions | Increases relaxation rate | jneurosci.orgpnas.orgnih.gov |

| Aplysia ARC muscle | General application | Inhibits contractions | Can induce baseline relaxation | physiology.org |

Myomodulin's influence on neuromuscular transmission operates through both presynaptic and postsynaptic mechanisms. At the ARC neuromuscular junction in Aplysia, myomodulin has been identified to exert dual actions. nih.govjneurosci.org Postsynaptically, it activates a specific K⁺ current in muscle fibers that is sensitive to 4-aminopyridine (B3432731) (4-AP). physiology.orgnih.gov This activation leads to the inhibition of muscle fiber depolarization and subsequent contraction, and is largely responsible for the reduction in peak contraction amplitude. nih.gov

Presynaptically, myomodulin can inhibit excitatory junction potentials (EJPs) in the intact ARC muscle through a mechanism that is resistant to 4-AP. physiology.orgnih.gov This effect is similar to the action of another modulator, buccalin (B57384), which inhibits acetylcholine (ACh) release from motor neuron terminals. physiology.orgnih.gov Evidence suggests that myomodulin can also inhibit the release of buccalin from motor neuron B15 terminals. physiology.orgnih.gov This presynaptic action contributes to an increase in contraction latency. nih.gov In leech synapses, myomodulin is found in neurons that modulate neuromuscular transmission and may influence the probability of neurotransmitter release, potentially leading to effects such as paired-pulse facilitation. ucsd.edu

Regulation of Neuronal Excitability and Firing Patterns

Myomodulin peptides are potent regulators of neuronal excitability, influencing the intrinsic firing properties and rhythmic activity of neurons.

In the medicinal leech, myomodulin has a notable effect on the heartbeat central pattern generator (CPG), specifically on heart interneurons. nih.govphysiology.org Application of myomodulin decreases the period of bursting activity and increases the frequency of spikes within each burst. nih.govphysiology.org It also enhances the robustness of endogenous bursting in synaptically isolated oscillator interneurons. nih.govphysiology.org These effects are mediated, in part, by the peptide's ability to increase the hyperpolarization-activated current (I<0xE2><0x82><0x95>) and decrease the activity of the Na⁺/K⁺ pump current (I<0xE1><0xB5><0x96><0xE1><0xB5><0x98><0xE1><0xB5><0x98>). nih.govphysiology.orgresearchgate.net This comodulation can shift the CPG between different functional states and potentially introduce new bursting regimes with altered spike frequencies. frontiersin.orgjneurosci.orgsemanticscholar.org

Furthermore, myomodulin increases the excitability of leech Retzius (R) cells. physiology.orgnih.gov In response to a depolarizing stimulus, myomodulin causes these cells to fire a greater number of action potentials with a reduced latency to the first spike. physiology.orgnih.gov This heightened excitability is attributed to the activation of a Na⁺-mediated inward current. physiology.orgnih.gov In contrast, myomodulin has been shown to decrease excitability in Aplysia tail sensory neurons by opening specific potassium currents. physiology.org

| Neuron Type / System | Myomodulin Action | Effect on Excitability/Bursting | Mechanisms Involved | Citation(s) |

| Leech Heart Interneurons | Application | Decreases burst period, Increases intraburst spike frequency | Increases I<0xE2><0x82><0x95>, Decreases Na⁺/K⁺ pump current | nih.govphysiology.org |

| Leech Heart Interneurons (isolated) | Application | Increases robustness of endogenous bursting | Increases I<0xE2><0x82><0x95>, Decreases Na⁺/K⁺ pump current | nih.govphysiology.org |

| Leech Retzius (R) cells | Application | Increases excitability (more action potentials, shorter latency) | Activates Na⁺-mediated inward current | physiology.orgnih.gov |

| Aplysia Tail Sensory Neurons | Application | Decreases excitability | Opens I<0xE2><0x82><0x95>,<0xE2><0x82><0x9B> and I<0xE2><0x82><0x95>,<0xE2><0x82><0x93> | physiology.org |

Ion Channel Modulation by Myomodulin Peptides

Myomodulin peptides interact with a variety of ion channels, altering their conductance and activity to modulate cellular excitability and function. physiology.orgnih.govmedchemexpress.comresearchgate.net

In leech Retzius cells, myomodulin activates a Na⁺-mediated inward current near the resting membrane potential, contributing to increased excitability. physiology.orgnih.gov It also exhibits differential effects on potassium currents: it has no discernible effect on the I<0xE2><0x82><0x90> current but significantly reduces the peak and steady-state amplitudes of the I<0xE2><0x82><0x95> current by approximately 49% and 43%, respectively. physiology.orgnih.gov Additionally, myomodulin reduces the amplitude of Ca²⁺ currents by about 20%. physiology.orgnih.gov

In leech heart interneurons, myomodulin enhances the conductance of the hyperpolarization-activated current (I<0xE2><0x82><0x95>). nih.govphysiology.org Concurrently, it inhibits the electrogenic Na⁺/K⁺ pump, an effect evidenced by a steady offset current that is abolished by ouabain. nih.govphysiology.orgresearchgate.net In Aplysia ARC muscle fibers, myomodulin activates a specific K⁺ current that is sensitive to 4-AP, leading to postsynaptic inhibition. physiology.orgnih.gov Conversely, in Aplysia tail sensory neurons, myomodulin opens both the I<0xE2><0x82><0x95>,<0xE2><0x82><0x9B> and I<0xE2><0x82><0x95>,<0xE2><0x82><0x93> currents, which results in a decrease in neuronal excitability. physiology.org

| Ion Channel | Target (Cell/Tissue) | Myomodulin Effect | Specific Change | Citation(s) |

| Na⁺ channel | Leech Retzius (R) cells | Activation | Induces inward current | physiology.orgnih.gov |

| K⁺ channel (I<0xE2><0x82><0x90>) | Leech Retzius (R) cells | No effect | N/A | physiology.orgnih.gov |

| K⁺ channel (I<0xE2><0x82><0x95>) | Leech Retzius (R) cells | Reduction | Reduces peak and steady-state amplitudes (~49%, ~43%) | physiology.orgnih.gov |

| K⁺ channel (modulator-specific, 4-AP-sensitive) | Aplysia ARC muscle fibers | Activation | Leads to inhibition of depolarization/contraction | physiology.orgnih.gov |

| K⁺ channel (I<0xE2><0x82><0x95>,<0xE2><0x82><0x9B>) | Aplysia Tail Sensory Neurons | Opening | Decreases excitability | physiology.org |

| K⁺ channel (I<0xE2><0x82><0x95>,<0xE2><0x82><0x93>) | Aplysia Tail Sensory Neurons | Opening | Decreases excitability | physiology.org |

| Ca²⁺ channel | Leech Retzius (R) cells | Reduction | Reduces amplitude (~20%) | physiology.orgnih.gov |

| I<0xE2><0x82><0x95> (Hyperpolarization-activated) | Leech Heart Interneurons | Increase | Increases conductance | nih.govphysiology.org |

| Na⁺/K⁺ pump | Leech Heart Interneurons | Inhibition | Steady offset current, blocked by ouabain | nih.govphysiology.orgresearchgate.net |

Compound List:

Myomodulin

Myomodulin acetate (B1210297)

Acetylcholine (ACh)

4-aminopyridine (4-AP)

Buccalin

Serotonin

Octopamine

Proctolin

FMRFamide

Glutamate

GABA

Effects on Potassium Currents (e.g., IA, IK)

Studies have indicated that Myomodulin acetate has differential effects on various potassium currents. In Retzius cells of the leech, this compound (MM) was found to have no significant effect on the A-type potassium current (IA) physiology.orgnih.gov. However, it significantly reduced both the peak and steady-state amplitudes of the delayed rectifier potassium current (IK) by approximately 49% and 43%, respectively physiology.orgnih.gov. These findings suggest that this compound's impact on potassium currents is specific, with a notable inhibitory effect on IK physiology.orgnih.gov.

Alterations in Sodium Currents

This compound has been observed to activate a small inward sodium current (Na+-mediated current) near the resting membrane potential in Retzius cells physiology.org. This activation contributes to an increase in the excitability of these cells, leading to more action potentials with a shorter latency to the first action potential physiology.orgnih.gov. The mechanism behind this sodium current activation is still under investigation but shares similarities with currents induced by other neuropeptides like FMRFamide in leech heart interneurons physiology.org.

Enhancement of Hyperpolarization-Activated Cation Currents (Ih)

Myomodulin has a notable effect on the hyperpolarization-activated cation current (Ih). In leech heart interneurons, Myomodulin enhances Ih, increasing its maximal conductance nih.gov. This enhancement of Ih contributes to the modulation of bursting patterns in these neurons nih.gov. The current exhibits characteristics suggesting an increase in conductance during hyperpolarizing voltage ramps, and this effect is blocked by Cs+, a known blocker of Ih nih.gov.

Other Cellular Membrane Component Interactions

Beyond its direct effects on voltage-gated ion channels, this compound also interacts with other critical cellular components.

This compound has been demonstrated to inhibit the electrogenic sodium/potassium (Na+/K+) pump nih.gov. This inhibition is observed as a voltage-independent offset of the voltage-clamp current, which is not associated with a change in conductance nih.gov. The inhibition of the Na+/K+ pump by this compound is significant, with studies indicating a reduction in pump activity . This action is thought to contribute to changes in membrane potential and cellular excitability nih.gov. The Na+/K+ pump is crucial for maintaining ionic gradients and resting membrane potential, and its inhibition can lead to cellular depolarization and altered excitability cvphysiology.com.

Myomodulin Peptide Receptor Systems and Intracellular Signaling

Characterization of Myomodulin (B549795) Receptors

The initial step in myomodulin signaling is its binding to specific receptors located on the cell membrane. The characterization of these receptors is fundamental to understanding the peptide's mechanism of action.

The receptors that mediate the effects of myomodulin are believed to belong to the large and diverse family of G protein-coupled receptors (GPCRs). nih.gov GPCRs are integral membrane proteins characterized by seven transmembrane domains that detect molecules outside the cell and activate internal signal transduction pathways. nih.govmdpi.com The binding of a ligand, such as a neuropeptide, to a GPCR induces a conformational change in the receptor, which then activates an associated heterotrimeric G protein. mdpi.com

Evidence for myomodulin receptors being GPCRs is primarily derived from the nature of their downstream signaling pathways, which prominently feature the production of cyclic AMP (cAMP), a hallmark of GPCR-mediated signaling. nih.gov The activation of adenylyl cyclase, the enzyme responsible for cAMP synthesis, is a classic downstream effect of G protein activation, specifically by the Gαs subunit. mdpi.comyoutube.com Although specific myomodulin receptor proteins have not been isolated and fully sequenced in all systems, the functional data strongly point towards their identity as members of the GPCR family. nih.gov

The interaction between myomodulin and its putative GPCRs is defined by its binding specificity and affinity. Specificity refers to the ability of the receptor to distinguish between myomodulin and other structurally similar or dissimilar molecules, ensuring a precise biological response. The myomodulin family itself consists of several related peptides, and receptors must be able to differentiate between these variants to mediate distinct physiological outcomes. nih.gov Affinity, on the other hand, describes the strength of the binding between the ligand (myomodulin) and its receptor. High-affinity binding indicates that a low concentration of the peptide is sufficient to occupy a significant number of receptors and elicit a response.

Studies on neuropeptide-GPCR interactions typically involve radioligand binding assays to determine these parameters. While specific dissociation constant (Kd) values for myomodulin acetate (B1210297) are not extensively documented in publicly available literature, the potent physiological effects observed at nanomolar concentrations suggest a high-affinity interaction with its receptors. This high affinity is crucial for its role as a neuromodulator, where it is often released in small quantities into the synaptic cleft or surrounding tissue.

Downstream Intracellular Signaling Cascades

Upon binding of myomodulin to its receptor and subsequent G protein activation, a series of intracellular events is triggered. These signaling cascades serve to amplify the initial signal and translate it into a specific cellular response, such as the modulation of muscle contraction.

A primary and well-documented consequence of myomodulin receptor activation is the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP is a ubiquitous second messenger that relays signals from the cell surface to various intracellular targets. nih.govasbmb.org In the accessory radula closer (ARC) muscle of Aplysia, the application of Myomodulin A (MMA) has been shown to significantly increase the levels of cAMP. nih.gov This effect is consistent with the activation of a Gs protein-coupled receptor, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. mdpi.comyoutube.com The rise in intracellular cAMP is a critical step that initiates further downstream signaling events. nih.gov

Table 1: Effect of Myomodulin A on cAMP and PKA Activity in Aplysia ARC Muscle

| Experimental Condition | Observed Effect | Implied Mechanism |

|---|---|---|

| Application of Myomodulin A (MMA) | Increase in intracellular cAMP levels. nih.gov | Activation of adenylyl cyclase via a Gs protein-coupled receptor. nih.gov |

The increase in cAMP levels directly leads to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govmdpi.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. frontiersin.org The binding of cAMP to the regulatory subunits causes them to dissociate, freeing the catalytic subunits to phosphorylate specific serine and threonine residues on target proteins. wikipedia.org Research in the Aplysia ARC muscle has demonstrated that myomodulin application not only raises cAMP levels but also enhances PKA activity. nih.gov This phosphorylation of substrate proteins by PKA is a key mechanism through which myomodulin exerts its modulatory effects on cellular function. nih.gov

While the PKA pathway is a direct target of myomodulin-induced cAMP signaling, there is significant potential for crosstalk with other protein kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.org MAPK pathways (including ERK, JNK, and p38) are involved in regulating a wide array of cellular processes. nih.govfrontiersin.orgyoutube.com Crosstalk between the PKA and MAPK pathways is a common feature of signal transduction, allowing for the integration of multiple signaling inputs to produce a coordinated cellular response. frontiersin.org For instance, PKA can phosphorylate components of the MAPK cascade, thereby modulating its activity.

Intracellular calcium (Ca²⁺) is another critical second messenger that governs a multitude of cellular processes, from neurotransmission to muscle contraction. nih.govwikipedia.orgyoutube.com Myomodulin signaling, while primarily acting through the cAMP/PKA pathway, is also intertwined with intracellular calcium dynamics. nih.gov The relationship between cAMP and Ca²⁺ signaling is complex and bidirectional.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Myomodulin acetate | - |

| Myomodulin A | MMA |

| Cyclic Adenosine Monophosphate | cAMP |

| Adenosine Triphosphate | ATP |

| Protein Kinase A | PKA |

| Mitogen-Activated Protein Kinase | MAPK |

| Extracellular signal-regulated kinase | ERK |

| c-Jun N-terminal kinases | JNK |

Physiological and Behavioral Impact of Myomodulin Modulation

Interplay with Co-transmitters and Other Neuroactive Substances

Myomodulin (B549795) acetate (B1210297), a member of the myomodulin (MM) peptide family, plays a significant role as a co-transmitter in various physiological systems, most notably within the feeding circuitry of molluscan species like Aplysia. These peptides are often released from neurons alongside classical neurotransmitters, such as acetylcholine (B1216132) (ACh), and exert modulatory effects on neuromuscular junctions and neuronal networks. The interplay of myomodulin acetate with these other neuroactive substances is multifaceted, primarily mediated through direct modulation of signaling pathways and indirect effects on neuronal excitability via ion channel activity.

In the Aplysia feeding system, myomodulins are co-released with acetylcholine (ACh) from motor neurons innervating feeding muscles. This co-release allows this compound to directly modulate muscle contractions that are initiated by cholinergic signaling, suggesting a critical role in fine-tuning motor output. nih.gov The complex interactions between myomodulin and ACh can lead to novel functional outcomes, as myomodulins can exert divergent and convergent effects on targets involved in excitation-contraction coupling. These combined actions can produce net changes in muscle activity that are not achievable by either transmitter acting alone. nih.gov

The mechanisms by which this compound influences other neuroactive substances are often rooted in its direct modulation of ion channels, which in turn affects neuronal excitability and the release or action of other neurotransmitters. Research has identified several key ion channels influenced by myomodulins:

Potassium Currents: this compound has been shown to increase the S-K+ current (IK,S) and the voltage-gated K+ current (IK,V) in Aplysia tail sensory neurons, leading to a reduction in neuronal excitability. physiology.orgnih.gov This inhibitory effect is shared with other modulatory peptides like FMRFamide, which also increases IK,S. However, differences in their effects on other ion channels suggest distinct downstream interactions. nih.gov

Calcium Currents: this compound exhibits differential effects on calcium currents depending on the cellular context. In the buccal musculature of Aplysia, it enhances the L-type Ca2+ current, which is crucial for muscle contraction and neurotransmitter release. physiology.org Conversely, in leech Retzius cells, myomodulin has been observed to reduce the amplitude of the Ca2+ current (ICa) by approximately 20%. physiology.org These modulations of Ca2+ influx are significant as they directly impact the machinery responsible for vesicular release of neurotransmitters.

Other Ion Channels: Studies on leech Retzius cells indicate that myomodulin does not affect the IA current. physiology.org

Summary of this compound's Ion Channel Modulation and Interplay

| Neuroactive Substance/Target | Observed Interaction/Effect | Specific Ion Channel Affected | Magnitude of Effect | System/Organism |

| Acetylcholine (ACh) | Modulates muscle contractions evoked by ACh | N/A (indirect effect) | N/A | Aplysia |

| Neuronal Excitability | Decreases excitability | N/A (overall effect) | N/A | Aplysia |

| Action Potential Duration | Decreases duration | N/A (overall effect) | N/A | Aplysia |

| S-K+ current (IK,S) | Opens/Increases | S-K+ current (IK,S) | N/A | Aplysia |

| Voltage-gated K+ current (IK,V) | Opens/Increases | Voltage-gated K+ current (IK,V) | N/A | Aplysia |

| Ca2+ current (ICa) | Reduces amplitude | Ca2+ current (ICa) | ~20% | Leech |

| L-type Ca2+ current | Enhances | L-type Ca2+ current | N/A | Aplysia |

| IA current | No effect | IA current | N/A | Leech |

Listed Compounds:

this compound

Acetylcholine (ACh)

Small cardioactive peptide (SCP)

FMRFamide

Serotonin (5-HT)

Gamma-aminobutyric acid (GABA)

Dopamine

Glutamate

N-methyl-d-aspartate (NMDA)

Proctolin

CabTRP Ia

Comparative Analyses of Myomodulin Systems Across Invertebrates

Evolutionary Conservation and Diversification of Myomodulin (B549795) Gene Families

The genetic architecture of the myomodulin system showcases a remarkable pattern of evolution, where a single gene can give rise to a multitude of structurally related peptides. This "many peptides from one gene" strategy is a common feature in invertebrate neuropeptide genes and provides a rich substrate for evolutionary innovation. nih.gov

Mollusca: The myomodulin system is most extensively characterized in gastropod molluscs like the sea slug Aplysia and the pond snail Lymnaea. In both species, a single gene encodes a large precursor protein that is post-translationally processed to release multiple myomodulin peptides. nih.govnih.gov For instance, the Lymnaea myomodulin gene encodes five distinct myomodulin forms, with one form, PMSMLRLamide, being present in nine copies. nih.gov Similarly, the Aplysia precursor contains seven different myomodulin-related peptides, with myomodulin A (also PMSMLRLamide) present in ten copies. nih.gov This high copy number of certain peptides suggests a functional importance requiring their abundant and sustained release.

Annelida: Evidence for myomodulin-related peptides in annelids has been more elusive but has been identified. A myomodulin-CARP-related peptide has been isolated from the polychaete annelid Perinereis vancaurica. nih.gov Furthermore, broader genomic and transcriptomic studies in annelids like Platynereis dumerilii are identifying a wide range of neuropeptide precursors, contributing to a more complete picture of their neuropeptidome. nih.govnih.gov While detailed functional characterization of annelid myomodulins is still an emerging field, their presence points to a shared ancestry of this peptide family within the Lophotrochozoa, the superphylum that includes both molluscs and annelids.

Arthropoda: Myomodulin-like immunoreactivity and functional effects have been demonstrated in insects, representing the Arthropoda. In the locust, myomodulin A has been shown to be a potent modulator of neuromuscular transmission. nih.gov In Drosophila melanogaster, cells expressing myomodulin-like peptides have been identified along the respiratory system. These peritracheal myomodulin cells are implicated in the endocrine regulation of ecdysis (molting), a crucial arthropod-specific process. nih.gov This suggests that while the core modulatory function of myomodulins is conserved, their specific physiological roles have diversified significantly in the arthropod lineage.

The structural hallmark of the myomodulin peptide family is a conserved C-terminal motif, typically -MLRLamide or a similar sequence. Variations in the N-terminal region of the peptides are more common and are thought to confer differences in bioactivity and receptor specificity.

For example, in Lymnaea, all five myomodulin peptides share the C-terminal MLRLamide sequence, with variations occurring in the first three amino acids. nih.gov This conservation of the C-terminus is critical for the peptides' biological activity. The table below illustrates the sequence similarities and variations among myomodulin peptides identified in Aplysia and Lymnaea.

| Peptide Name | Sequence | Species |

|---|---|---|

| Myomodulin A | PMSMLRLamide | Aplysia, Lymnaea |

| Myomodulin B (Aplysia) | GSYRMMRLamide | Aplysia |

| Myomodulin (Lymnaea) | GLQMLRLamide | Lymnaea |

| Myomodulin (Lymnaea) | QIPMLRLamide | Lymnaea |

| Myomodulin (Lymnaea) | SMSMLRLamide | Lymnaea |

| Myomodulin (Lymnaea) | SLSMLRLamide | Lymnaea |

This structural theme of a conserved core with variable N-terminal extensions is a common evolutionary strategy for creating functional diversity within a peptide family.

Cross-Species Functional Parallels and Divergences

Functionally, myomodulins act as versatile modulators of both neuronal circuits and muscle tissues across invertebrate phyla. Their actions often fine-tune motor patterns and behaviors in response to physiological or environmental cues.

A primary and conserved role of myomodulins is the potentiation of muscle contractions. In Aplysia, myomodulins enhance contractions of the accessory radula closer muscle, a key component of the feeding apparatus. nih.gov Similarly, in Lymnaea, these peptides increase the frequency and tonus of contractions in the foregut, also contributing to the modulation of feeding behavior. nih.gov This modulatory role extends to arthropods, where myomodulin A enhances twitch tension in the locust extensor-tibiae muscle. nih.gov This functional parallel suggests that the ancestral role of myomodulins was likely related to the modulation of muscle activity.

Myomodulins also act within the central nervous system to modulate the activity of neural circuits. In both Aplysia and Lymnaea, myomodulin-immunoreactive neurons are found in the ganglia that control feeding, indicating a role in shaping the central pattern generator for this behavior. nih.gov

Despite the conserved role in neuromuscular modulation, the specific behaviors regulated by myomodulins show species-specific adaptations. In the gastropods Aplysia and Lymnaea, the myomodulin system is intricately linked to the complex, rhythmic behavior of feeding. nih.gov Myomodulins are co-released with classical neurotransmitters like acetylcholine (B1216132) to fine-tune the speed and strength of biting and swallowing movements.

In contrast, in insects like Drosophila, myomodulin-like peptides are associated with a fundamentally different, yet equally vital, rhythmic behavior: ecdysis. The release of these peptides from peritracheal cells just before molting suggests a role in coordinating the motor patterns required to shed the old cuticle. nih.gov This represents a fascinating example of how a conserved family of neuromodulators has been co-opted during evolution to control different, species-specific behaviors.

Another example of a species-specific role is seen in Lymnaea, where myomodulin A has been shown to enhance the amplitude and relaxation rate of contractions of the penis retractor muscle, indicating a role in reproductive behavior. nih.gov

| Species | Phylum | Primary Behavioral Role |

|---|---|---|

| Aplysia californica | Mollusca | Feeding (neuromuscular modulation of radula muscle) |

| Lymnaea stagnalis | Mollusca | Feeding (gut motility), Reproduction (penis retractor muscle) |

| Locust (Schistocerca gregaria) | Arthropoda | Locomotion (modulation of leg muscle) |

| Drosophila melanogaster | Arthropoda | Ecdysis (molting) |

Myomodulin Systems as Paradigms for Invertebrate Neuroethology

Neuroethology seeks to understand the neural basis of natural behaviors. Invertebrate model systems, with their often simpler and more accessible nervous systems, have been instrumental in this field. The feeding circuits of Aplysia and Lymnaea, where myomodulins play a key modulatory role, have become powerful paradigms for understanding how neural circuits generate and modulate rhythmic behaviors. nih.govresearchgate.net

The ability to identify individual neurons, map their connections, and characterize their neurochemical content (including myomodulins) allows researchers to link the activity of specific cells and molecules to specific aspects of a behavior. nih.gov For example, studies in Aplysia have shown how different myomodulins, released from the same motor neuron, can have distinct effects on muscle contraction, allowing for a highly nuanced control of feeding movements. This provides a clear example of how a family of related neuropeptides can increase the computational power and flexibility of a neural circuit.

The comparative study of myomodulin systems across phyla further enriches their value as neuroethological models. By examining how this system has been conserved and modified in molluscs, annelids, and arthropods, we can deduce general principles of neuromodulation and behavioral control, while also understanding the evolutionary pathways that lead to behavioral diversity. The link between myomodulins and fundamental, rhythmic behaviors like feeding, locomotion, and ecdysis makes this peptide family a key subject for future neuroethological research.

Advanced Methodologies in Myomodulin Acetate Research

"-Omics" Approaches for Myomodulin (B549795) System Elucidation

High-throughput methodologies have been pivotal in dissecting the components and dynamics of the Myomodulin system, from peptide identification to gene expression and protein interactions.

Mass Spectrometry-Based Peptidomic Profiling

Mass spectrometry has been a cornerstone in the identification and characterization of Myomodulin peptides. In the pond snail Lymnaea stagnalis, direct peptide fingerprinting of nervous tissue using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) was instrumental in structurally identifying Myomodulin-A. tno.nl This technique confirmed that Lymnaea Myomodulin-A is identical to that found in Aplysia. The analysis of the penis nerve and the penis complex also revealed the presence of Myomodulin-A, alongside three other related peptides. tno.nlnih.gov

Further peptidomic studies on Lymnaea nervous tissue confirmed the presence of two specific Myomodulin peptides, GLQMLRLamide and PMSMLRLamide, which were predicted from cDNA sequencing. nih.gov The detection of these peptides provided direct evidence for the translation and post-translational processing of the Myomodulin propeptide. nih.gov

Identified Myomodulin Peptides in Lymnaea stagnalis via Mass Spectrometry

| Peptide | Mass (Da) | Tissue/Nerve Analyzed | Reference |

|---|---|---|---|

| Myomodulin-A (PMSMLRLamide) | 846.7 | Penis nerve, Penis complex, External right parietal nerve | nih.govnih.gov |

| GLQMLRLamide | 829.8 | External right parietal nerve | nih.gov |

High-Throughput Transcriptomics and Single-Cell Sequencing

Transcriptomic analyses have provided significant insights into the expression and regulation of the Myomodulin gene. In Lymnaea stagnalis, RNA blot analysis of the central nervous system (CNS) confirmed the presence of Myomodulin transcripts. nih.gov A more detailed spatial understanding of gene expression was achieved through in situ hybridization, which revealed that Myomodulin transcripts are present in the cytoplasm of approximately 1000 neurons distributed across all ganglia of the brain, indicating a widespread and abundant expression. nih.govjneurosci.org The variation in staining intensity among neurons suggested differential levels of gene expression. nih.gov

While high-throughput transcriptomic studies specifically focused on Myomodulin acetate (B1210297) are not extensively documented, recent advancements in single-cell RNA sequencing (scRNA-seq) in other gastropod molluscs are paving the way for more granular analyses. For instance, a scRNA-seq study on the nudibranch Berghia stephanieae successfully identified and clustered various neuronal cell types based on their gene expression profiles. researchgate.netbiorxiv.org Notably, this research identified a specific cluster of glutamatergic neurons in the rhinophore ganglia that express Myomodulin. researchgate.netbiorxiv.org This demonstrates the potential of single-cell sequencing to pinpoint the precise neuronal populations that utilize Myomodulin, opening avenues for understanding its role in specific neural circuits.

Transcriptomic Analysis of Myomodulin Gene Expression in Molluscs

| Method | Organism | Key Findings | Reference |

|---|---|---|---|

| RNA Blot Analysis | Lymnaea stagnalis | Confirmed presence of Myomodulin transcripts in the CNS. | nih.gov |

| In Situ Hybridization | Lymnaea stagnalis | Myomodulin transcripts detected in ~1000 neurons across all brain ganglia. | nih.govjneurosci.org |

| Single-Cell RNA Sequencing | Berghia stephanieae | Identified a cluster of glutamatergic neurons in the rhinophore ganglia expressing Myomodulin. | researchgate.netbiorxiv.org |

Proteomic Identification of Interacting Proteins

The identification of proteins that interact with Myomodulin acetate is crucial for understanding its signaling pathways and mechanisms of action. While direct proteomic studies to comprehensively map the Myomodulin interactome are still emerging, the methodologies for such investigations are well-established. Techniques such as co-immunoprecipitation followed by mass spectrometry are powerful tools for discovering binding partners.

A significant area of interest is the interaction of Myomodulin with its receptors and downstream signaling molecules. Calmodulin (CaM), a ubiquitous calcium-binding protein, is a known mediator in many neuropeptide signaling pathways. Proteomic approaches have been successfully used to scan the human proteome for CaM-binding proteins, identifying numerous known and novel interactors. pnas.orgnih.gov These studies provide a framework for future research aimed at identifying whether Myomodulin's effects are mediated through CaM or other interacting proteins in its target cells. The application of such proteomic strategies to the Myomodulin system will be essential for elucidating the full spectrum of its molecular interactions.

Electrophysiological and Imaging Techniques

Advanced electrophysiological and optical imaging techniques have been instrumental in functionally characterizing the effects of this compound on neuronal and muscular activity.

In Vitro and In Vivo Electrophysiology (e.g., Voltage/Current Clamp)

Electrophysiological studies, particularly using voltage-clamp techniques, have been critical in dissecting the ionic mechanisms underlying Myomodulin's effects. Research on the accessory radula closer (ARC) neuromuscular system in Aplysia has shown that Myomodulin can inhibit muscle contractions. nih.gov Work on single ARC muscle fibers identified a distinct Myomodulin-activated potassium (K+) current as a likely postsynaptic mechanism for this inhibition. nih.gov

Subsequent voltage-clamp experiments on intact ARC muscle confirmed this hypothesis. The inhibitory effect of Myomodulin on both muscle contraction and the underlying depolarization was blocked by 4-aminopyridine (B3432731) (4-AP), a selective blocker of the Myomodulin-activated K+ current. nih.gov These studies provide definitive evidence for a postsynaptic inhibitory mechanism mediated by the activation of a specific potassium conductance. However, the same research also uncovered a second, 4-AP-resistant component of Myomodulin's inhibitory action, which appears to be presynaptic, involving the inhibition of acetylcholine (B1216132) release from motor neuron terminals. nih.gov

Electrophysiological Effects of Myomodulin in Aplysia ARC Muscle

| Technique | Preparation | Key Finding | Pharmacological Blocker | Reference |

|---|---|---|---|---|

| Voltage Clamp | Single ARC muscle fibers | Identification of a Myomodulin-activated K+ current. | - | nih.gov |

| Voltage Clamp | Intact ARC muscle | Inhibition of contraction and depolarization is blocked by 4-AP, confirming the role of the K+ current. | 4-aminopyridine (4-AP) | nih.gov |

| Electrophysiology | Intact ARC muscle | Identification of a 4-AP-resistant, presynaptic inhibitory component. | Resistant to 4-aminopyridine | nih.gov |

Optical Imaging of Neuronal Activity and Calcium Dynamics

While specific studies employing optical imaging to directly visualize the effects of this compound on neuronal activity and calcium dynamics are not yet prominent in the literature, this remains a promising area for future research. Techniques using calcium indicators like Fura-2 allow for the real-time measurement of intracellular calcium concentrations, which are a proxy for neuronal activation. nih.govresearchgate.netthermofisher.com These methods are widely used to study the effects of various neurotransmitters and neuromodulators on neural circuits.

Given that Myomodulin has been shown to modulate ion channels, including those permeable to calcium, and to influence neuronal excitability, it is highly probable that it also affects intracellular calcium dynamics. nih.gov Future studies could utilize ratiometric dyes such as Fura-2 or genetically encoded calcium indicators to monitor changes in neuronal and muscle cell calcium levels in response to Myomodulin application. This would provide a dynamic and spatially resolved view of its modulatory actions, complementing the data obtained from electrophysiological recordings.

Genetic Perturbation and Functional Analysis

Genetic perturbation techniques are fundamental to understanding the functional roles of genes and the proteins they encode. In myomodulin research, these approaches allow for the direct investigation of the physiological consequences of altering the expression of the myomodulin gene. By selectively silencing the gene or introducing specific mutations, researchers can correlate these genetic changes with observable effects on neuronal function and behavior, thereby elucidating the specific contributions of myomodulin peptides to neural circuits.

Targeted Gene Silencing and Mutational Studies

Mutational studies, in contrast, involve making precise changes to the DNA sequence of the myomodulin gene. This can range from single nucleotide polymorphisms to larger deletions or insertions. Such studies are critical for structure-function analysis, allowing researchers to determine which parts of the myomodulin precursor polypeptide are essential for proper processing, peptide activity, or interaction with receptors. nih.gov The pathogenicity or functional consequence of a mutation is often confirmed through expression studies where the altered gene is introduced into a model system. nih.gov By analyzing the effects of these specific genetic alterations, a detailed map of functional domains within the myomodulin peptides can be constructed.

| Methodology | Objective | Typical Approach | Potential Finding in Myomodulin Research |

|---|---|---|---|

| Targeted Gene Silencing (e.g., RNAi) | Reduce or eliminate the expression of myomodulin peptides to assess their functional necessity. | Introduce artificial microRNAs (miRNAs) or short interfering RNAs (siRNAs) designed to target myomodulin mRNA for degradation. researchgate.net | Demonstrate that a reduction in myomodulin levels alters neuromuscular potentiation or feeding behavior. |

| Mutational Studies | Identify the functional significance of specific amino acid residues or peptide domains. | Introduce point mutations or deletions into the myomodulin gene and express the altered protein in a cellular system. nih.gov | Determine that a specific C-terminal amino acid is critical for receptor binding and signal transduction. |

Spatiotemporal Gene Expression Manipulation

Spatiotemporal gene expression refers to the activation of genes in specific tissues or cells at particular times during an organism's development or in response to stimuli. wikipedia.org Understanding this dynamic expression pattern is key to deciphering the diverse roles of the myomodulin gene. Research in model organisms like Aplysia has shown that the myomodulin gene is expressed in a tissue-specific manner, with its mRNA localized to specific neurons within the central nervous system. nih.govuky.edu This precise localization suggests that myomodulin peptides play specific roles in the neural circuits in which they are expressed. nih.govuky.edu

Techniques that allow for the manipulation of gene expression in both space and time are crucial for dissecting these roles. For example, using inducible expression systems, researchers could turn the myomodulin gene "on" or "off" in a specific neuron or circuit at a chosen time. This would allow for the investigation of the peptides' roles in different developmental stages or behavioral states, moving beyond static analysis to a dynamic understanding of gene function. wikipedia.org

| Organism | Location of Gene Expression | Significance |

|---|---|---|

| Aplysia californica | Specific neurons in the central nervous system, including motor neurons B15 and B16. nih.govuky.edunih.gov | Indicates a role in modulating neuromuscular signaling in specific motor systems like feeding. nih.govuky.edu |

| Lymnaea stagnalis | Identified neuronal types, including the paired B2 motor neurons that project to the proesophagus. nih.gov | Suggests a function in the modulation of gut motility as part of the feeding system. nih.gov |

Immunological and Histochemical Approaches

Immunological and histochemical techniques leverage the high specificity of antibody-antigen interactions to visualize the distribution of molecules within tissues and cells. These methods have been indispensable for mapping the location of myomodulin peptides and their corresponding receptors within the nervous system, providing a structural foundation for functional studies.

Immunocytochemical Localization of Myomodulin Peptides and Receptors

Immunocytochemistry allows for the precise localization of myomodulin peptides within individual neurons. By applying antibodies specific to myomodulins to tissue preparations, researchers can visualize the neuronal cell bodies, axons, and terminals where the peptides are present. Studies in Lymnaea stagnalis have successfully used antibody staining, in conjunction with in situ hybridization (which detects mRNA), to confirm the expression of the myomodulin gene and the presence of the peptides in behaviorally significant neurons, such as the B2 motor neurons that innervate the foregut. nih.gov Similarly, in Aplysia, myomodulins have been localized to the ARC motor neurons B15 and B16, which are known to modulate muscle contractions. nih.gov This anatomical evidence is crucial for forming hypotheses about the peptides' roles in specific neural circuits.

Development and Application of Specific Antibodies

The foundation of immunological techniques is the creation of highly specific antibodies that can reliably bind to the target molecule. The development of antibodies for myomodulin peptides involves synthesizing a peptide fragment and using it to immunize an animal, which then produces polyclonal or monoclonal antibodies against it. nih.gov Monoclonal antibodies are particularly valuable as they recognize a single epitope, ensuring high specificity and reproducibility. nih.gov

Once developed and characterized, these specific anti-myomodulin antibodies are applied in a variety of research contexts. Their primary use is in immunocytochemistry to map the anatomical distribution of the peptides, as described above. nih.gov They are also essential for biochemical assays, such as radioimmunoassays, which can quantify the amount of myomodulin peptides in tissue extracts, and for affinity purification of myomodulin receptors. The development of these immunological tools is a critical prerequisite for a detailed molecular and anatomical investigation of the myomodulin system.

| Application | Description | Example Finding |

|---|---|---|

| Immunocytochemistry | Uses labeled antibodies to visualize the location of myomodulin peptides in nervous tissue slices. | Confirmation of myomodulin peptides within the B2 motor neurons and their projections to the proesophagus in Lymnaea. nih.gov |

| Radioimmunoassay (RIA) | A quantitative technique using antibodies to measure the concentration of myomodulin peptides in biological samples. | Determination of the relative abundance of Myomodulin A and Myomodulin B (approx. 6:1 ratio) in neurons B16 and L10 of Aplysia. nih.gov |

| Western Blotting | Uses antibodies to detect myomodulin precursor proteins or peptides after separation by gel electrophoresis. | Verification of myomodulin gene expression and protein processing in specific ganglia. |

Computational Neuroscience and Biophysical Modeling

Computational neuroscience provides a theoretical framework and a set of mathematical tools to understand the immense complexity of the nervous system. nih.gov By creating biophysical models, researchers can simulate the function of neurons and neural circuits, integrating experimental data to test hypotheses and make predictions that are not intuitively obvious. nih.govcnr.it This approach is particularly valuable for understanding how neuromodulators like myomodulins alter the electrical properties of neurons and the dynamics of the networks they are part of.

Robust quantitative models can describe the key components of neuronal activity, including voltage-gated ion channels, synaptic receptors, and intracellular signaling pathways that are often the targets of neuromodulators. nih.gov By incorporating the known effects of myomodulins—for example, their potentiation of muscle contractions or modulation of synaptic strength—into these models, researchers can simulate their impact on circuit output. nih.gov These simulations can bridge the gap between molecular mechanisms and systems-level function, explaining how the binding of a myomodulin peptide to its receptor can ultimately lead to a change in a complex behavior like feeding. nih.gov Such models can range from detailed simulations of single ion channels to biologically realistic models of individual neurons and larger network models. emory.edu

| Modeling Level | Objective | Potential Application to Myomodulins |

|---|---|---|

| Ion Channel Kinetics | Simulate how myomodulins alter the opening, closing, and inactivation of specific ion channels. | Predict how myomodulin binding to a G-protein coupled receptor leads to phosphorylation and altered conductance of a specific potassium channel. |

| Single-Neuron Models | Integrate the effects on multiple ion channels to simulate the overall change in a neuron's firing properties (e.g., excitability, firing rate). nih.govemory.edu | Model how myomodulins change a motor neuron from tonic firing to bursting, thereby altering the pattern of muscle contraction. |

| Network Models | Simulate how the modulation of individual neurons and synapses by myomodulins affects the collective activity and output of a neural circuit. emory.edu | Demonstrate how myomodulin release within a central pattern generator for feeding enhances the rhythm and intensity of the motor output. |

Predictive Models of Myomodulin Action on Neuronal Networks

Predictive computational models are instrumental in understanding how the modulation of individual neuronal properties by this compound translates to altered activity at the network level. These models allow researchers to simulate complex interactions and predict the emergent functional output of a neuronal ensemble under the influence of this neuropeptide.

The development of predictive models for myomodulin action typically begins with the integration of empirically determined physiological data. For instance, in the central pattern generator for heartbeat in the medicinal leech, myomodulin has been observed to decrease the period of bursting activity while increasing the frequency of spikes within each burst. nih.gov Furthermore, it enhances the regularity and robustness of endogenous bursting patterns in isolated oscillator interneurons. nih.gov In the accessory radula closer (ARC) neuromuscular system of Aplysia, myomodulin is released by the B16 motor neuron and has a dual action: it can potentiate or inhibit muscle contractions, contributing to a complex regulatory network. nih.govnih.govpnas.org

Incorporating these parameters, a predictive model could simulate the firing patterns of interconnected neurons. By adjusting the virtual concentration of this compound, the model can forecast how the entire network's rhythmicity and output will change. These simulations can reveal non-linear relationships and emergent properties that are not apparent from studying single neurons in isolation. For example, a model could predict how myomodulin-induced changes in the firing of one set of neurons might propagate through the circuit, leading to specific behavioral outcomes.

Interactive Table: Simulated Effects of this compound on a Model Neuronal Network

| This compound Concentration (nM) | Network Bursting Period (s) | Intra-burst Spike Frequency (Hz) | Network Output Amplitude (normalized) |

|---|---|---|---|

| 0 (Control) | 12.5 | 15 | 1.0 |

| 10 | 10.2 | 18 | 1.2 |

| 50 | 8.1 | 22 | 1.5 |

| 100 | 6.5 | 25 | 1.3 |

This table presents hypothetical data from a predictive model, illustrating how increasing concentrations of this compound might alter key parameters of a neuronal network's activity, leading to a finely tuned output.

These predictive models serve as powerful hypothesis-generating tools. The predictions can then be tested experimentally, creating a feedback loop that refines the model and deepens the understanding of myomodulin's role in motor pattern generation and other neuronal functions. nih.gov

Quantitative Simulations of Ion Channel Modulation

Quantitative simulations provide a high-resolution view of how this compound interacts with and modulates the function of specific ion channels. These simulations are built upon detailed biophysical models of ion channel proteins and their kinetic properties.

Experimental evidence has identified specific ion channels that are targeted by myomodulin. A primary mechanism of myomodulin's inhibitory action at the Aplysia ARC neuromuscular junction is the activation of a specific potassium (K+) current. nih.gov This myomodulin-activated K+ current can be selectively blocked by 4-aminopyridine (4-AP). nih.gov In leech heart interneurons, myomodulin has been shown to increase the hyperpolarization-activated cation current (Ih). nih.gov

Quantitative simulations of these ion channels can model their behavior at an atomic or near-atomic level. These simulations can calculate how the binding of this compound alters the conformational state of the channel protein, thereby affecting its gating properties (the probability of opening and closing). This allows for a precise quantification of changes in ion flow in response to the neuromodulator.

Parameters such as the voltage-dependence of activation and inactivation, the time constants for opening and closing, and the single-channel conductance can be simulated under control conditions and in the virtual presence of this compound. For example, a simulation could model the increased open probability of a specific potassium channel subtype in the presence of myomodulin, leading to hyperpolarization of the neuronal membrane and a decrease in excitability.

Interactive Table: Simulated Kinetic Parameters of a Myomodulin-Sensitive Potassium Channel

| Condition | Maximal Conductance (nS) | Activation Time Constant (ms) | Inactivation Time Constant (ms) | Half-activation Voltage (mV) |

|---|---|---|---|---|

| Control | 15 | 5.2 | 150 | -30 |

| + 50 nM this compound | 25 | 4.8 | 145 | -35 |

| + 100 nM this compound | 35 | 4.5 | 142 | -38 |

This table illustrates hypothetical data from a quantitative simulation of an ion channel. It shows how this compound could alter the biophysical properties of a potassium channel to increase its activity, and how this effect is reversed by a blocker like 4-aminopyridine.

By integrating these detailed ion channel simulations into larger models of single neurons, researchers can directly link the molecular action of this compound to changes in cellular excitability and firing patterns. This multi-scale modeling approach is crucial for a comprehensive understanding of how this neuropeptide exerts its physiological effects.

Emerging Research Frontiers and Future Directions

Comprehensive Characterization of Myomodulin (B549795) Receptors and Signaling Pathways

Myomodulin acetate (B1210297) and related myomodulin peptides exert their effects by modulating ion channel activity, a fundamental mechanism for neuronal and muscular function across diverse phyla. Research indicates that myomodulins can differentially modulate potassium currents and reduce the amplitude of calcium (Ca2+) currents targetmol.com. Specifically, in the medicinal leech, myomodulin has been shown to enhance the hyperpolarization-activated cation current (h-current) while simultaneously inhibiting the electrogenic Na+/K+ pump nih.gov. These actions collectively contribute to altering neuronal excitability and the rhythmic properties of neural circuits. Furthermore, myomodulin has been observed to elicit a potassium (K+) conductance increase in glial cell membranes targetmol.com. While specific receptors for myomodulin acetate have not been definitively identified in all systems, these observed effects strongly suggest the involvement of G-protein coupled receptors that trigger downstream second messenger cascades, potentially including cyclic adenosine (B11128) monophosphate (cAMP) signaling, given the presence of cAMP-responsive elements in the promoter regions of myomodulin genes in some species researchgate.netnih.govjneurosci.org. The precise molecular targets and the full spectrum of downstream signaling events initiated by this compound binding remain active areas of investigation.

Dissection of Myomodulin Peptide Degradation Pathways

The physiological efficacy and temporal dynamics of neuropeptide signaling are critically dependent on their synthesis, release, and subsequent degradation. While the functional roles of myomodulin peptides are increasingly understood, detailed pathways governing their degradation and clearance from the extracellular space are not yet fully elucidated. Research efforts are underway to monitor peptide stability and turnover rates, employing techniques such as mass spectrometry to track degradation over time . Understanding these enzymatic and cellular processes is crucial for comprehending how myomodulin's signaling duration and amplitude are regulated, thereby influencing the precision of its modulatory actions on neural circuits and behavior. The specific peptidases or cellular mechanisms responsible for the breakdown of this compound and its related peptides represent a significant frontier in this field.

Unraveling Myomodulin's Precise Contribution to Behavioral Complexity

Myomodulin peptides play significant roles in modulating behavior, particularly in feeding and rhythmic motor activities in invertebrates. In molluscan species like Aplysia and Lymnaea, myomodulins are key modulators within feeding circuits, influencing neuromuscular transmission and the activity of motor and interneurons involved in feeding behaviors nih.govjneurosci.orgjneurosci.orgjneurosci.org. They have been shown to enhance muscle contraction amplitude and accelerate relaxation rates psu.edu. In the medicinal leech, myomodulin acts on the heartbeat central pattern generator, speeding up its rhythmic activity by altering ion channel conductances nih.gov. Myomodulin-like peptides have also been implicated in maintaining food intake during feeding bouts royalsocietypublishing.org and increasing the excitability of specific neurons, such as the Retzius cell in leeches, thereby shaping neural output and behavior psu.edu. These findings underscore myomodulin's capacity to fine-tune neural circuit activity, contributing to the complexity and adaptability of invertebrate behaviors.

Bridging Invertebrate Myomodulin Research to Broader Neurobiological Principles

The study of myomodulin in invertebrate model systems offers valuable insights into fundamental neurobiological principles that can be extrapolated to broader contexts. Myomodulins exemplify the critical role of neuropeptide co-transmission, where peptides are released alongside classical neurotransmitters like acetylcholine (B1216132) (ACh) from the same neurons to provide flexible and nuanced control over neural circuits frontiersin.org. The observed modulation of fundamental ion channels (potassium, calcium, h-current, Na+/K+ pump) by myomodulin highlights conserved mechanisms of neuromodulation that are critical for regulating neuronal excitability and network dynamics across species targetmol.comnih.gov. Furthermore, the identification of myomodulin-like peptides in diverse invertebrate phyla, including molluscs and annelids, alongside conserved gene regulatory elements, points to the evolutionary stability of neuropeptide signaling systems researchgate.netnih.govjneurosci.orgbioscientifica.com. Research into how myomodulin shapes behavior in invertebrates, such as its influence on rhythmic motor patterns or neuronal excitability, provides a foundation for understanding how neuromodulators contribute to behavioral plasticity and complexity in all nervous systems.

Data Tables

Table 1: Myomodulin's Modulatory Effects on Ion Channels and Pumps

| Ion Channel/Pump | Effect | Organism/System |

| Potassium Channels | Differential modulation | Aplysia |

| Calcium Channels (Ca2+) | Reduces amplitude by 20% | Aplysia |

| h-current | Enhances | Leech |

| Na+/K+ Pump | Inhibits | Leech |

| Glial cell membrane | Elicits K+ conductance increase | Aplysia |

Table 2: Myomodulin's Reported Physiological and Behavioral Roles in Invertebrates

| Physiological/Behavioral Role | Specific Action/Effect | Organism/System |

| Neuromuscular Transmission Modulation | Modulates muscle contractions, affects relaxation rate | Aplysia (ARC muscle) |

| Feeding Circuit Modulation | Modulates mechanosensory neurons and motor neurons; central regulation of feeding | Aplysia |

| Feeding Behavior Maintenance | Contributes to maintaining food intake during feeding bouts | Leech (Leydig neurons) |

| Heartbeat Central Pattern Generator | Speeds up CPG activity | Leech |

| Neuronal Excitability | Increases excitability of Retzius cell | Leech |

| Esophageal Contraction | Potent contractile action | Annelid |

Compound Names Mentioned:

this compound

Myomodulin A

Myomodulin-like peptide

Acetylcholine (ACh)

Potassium (K+)

Calcium (Ca2+)

Sodium (Na+)

Q & A

Q. What are the primary molecular mechanisms by which Myomodulin acetate modulates ion channels in neuronal systems?

this compound exhibits modulatory effects on hyperpolarization-activated cation currents and inhibits Na/K pumps in Aplysia neurons, as demonstrated via voltage-clamp electrophysiology . Key mechanisms include a 20% reduction in Ca²⁺ current amplitude and differential modulation of potassium currents. Researchers should employ patch-clamp techniques to isolate specific ion currents (e.g., Ca²⁺, K⁺) and compare dose-response relationships across neuronal subtypes. Control experiments should include application of selective channel blockers (e.g., tetraethylammonium for K⁺ channels) to validate specificity .

Q. How can the molecular identity and purity of synthesized this compound be validated for experimental use?